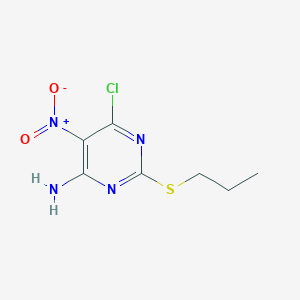

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

CAS No.: 339286-30-5

Cat. No.: VC2861866

Molecular Formula: C7H9ClN4O2S

Molecular Weight: 248.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339286-30-5 |

|---|---|

| Molecular Formula | C7H9ClN4O2S |

| Molecular Weight | 248.69 g/mol |

| IUPAC Name | 6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11) |

| Standard InChI Key | HYPNPORTLYFXRF-UHFFFAOYSA-N |

| SMILES | CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N |

| Canonical SMILES | CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N |

Introduction

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by its molecular formula, C7H9ClN4O2S, and its CAS number, 339286-30-5. It is also known by several synonyms, including 6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine and 6-chloro-5-nitro-2-propylsulfanyl-pyrimidin-4-ylamine .

Synthesis and Preparation

The synthesis of compounds similar to 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine often involves complex organic chemistry reactions. For instance, the preparation of related pyrimidine derivatives may involve the use of sodium dithionite in mixed solvents like water and organic solvents, which provides a mild and efficient method suitable for industrial production .

Applications and Research Findings

While specific applications of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine are not widely documented, compounds within the pyrimidine class are generally explored for their potential in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.

Safety and Handling

Handling of chemical compounds like 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine requires caution due to potential hazards. Safety data sheets (SDS) are essential for providing detailed information on handling, storage, and disposal procedures to minimize risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume